molecular formula C10H11N3O B13311458 (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13311458
M. Wt: 189.21 g/mol
InChI Key: RLNHFKGVPQFOKU-UHFFFAOYSA-N
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Description

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-based compound featuring a methyl group at the 1-position, a phenyl group at the 5-position, and a hydroxymethyl (-CH2OH) substituent at the 4-position of the triazole ring. Its molecular formula is C10H11N3O with a molecular weight of 189.21 g/mol . The compound is synthesized via a two-step procedure involving acetyl chloride and triethylamine in toluene, followed by hydrolysis with sodium hydroxide . The hydroxymethyl group enables hydrogen bonding, while the phenyl and methyl substituents influence steric and electronic properties, making it relevant for pharmaceutical and materials science applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(1-methyl-5-phenyltriazol-4-yl)methanol

InChI

InChI=1S/C10H11N3O/c1-13-10(9(7-14)11-12-13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3

InChI Key

RLNHFKGVPQFOKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common and efficient method for assembling 1,2,3-triazoles.

  • Starting materials: Phenyl azide and propargyl alcohol derivatives.
  • Reaction conditions: Typically performed in a mixture of tert-butanol/water (1:1), catalyzed by Cu(I) species generated in situ from CuSO4 and sodium ascorbate at room temperature to 80 °C.
  • Outcome: Formation of 1,4-disubstituted 1,2,3-triazoles with the hydroxymethyl group at C-4 derived from the propargyl alcohol.

Example:

  • N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) derivatives were synthesized by reacting phenyl azides with propargyl alcohol or its derivatives under CuAAC conditions, yielding the triazole core with the hydroxymethyl substituent at C-4 in yields ranging from 52% to 98% after purification by column chromatography.

N-Methylation of 1,2,3-Triazole

  • Method: The triazole ring is methylated at the N-1 position using methylating agents such as methyl iodide or chloromethane in the presence of bases like potassium hydroxide or sodium hydride.
  • Conditions: Reaction typically performed in ethanol or tetrahydrofuran (THF) under reflux or room temperature with controlled addition of methylating agent.
  • Notes: Careful control is required to avoid over-alkylation or quaternization.

Example:

  • A method involving mixing 1,2,3-triazole with potassium hydroxide and ethanol, followed by slow addition of chloromethane and heating under reflux, afforded 1-methyl-1H-1,2,3-triazole derivatives.

Functionalization at C-4 to Install the Hydroxymethyl Group

  • Method: Reduction or hydrolysis of precursor esters or aldehydes at the 4-position.
  • Typical sequence: Starting from 4-formyl or 4-carboxylate triazole intermediates, reduction with sodium borohydride or hydrolysis under basic conditions yields the hydroxymethyl derivative.

Example from literature:

  • Synthesis of (5-Methyl-2-phenyl-1,2,3-triazol-4-yl)methanol involved refluxing a 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide intermediate with acetyl chloride and triethylamine in toluene, followed by treatment with sodium hydroxide in ethanol and purification by silica gel chromatography to obtain the hydroxymethyl product.

Representative Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 Phenyl azide + propargyl alcohol, CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O (1:1), RT to 80 °C CuAAC reaction to form 1,4-disubstituted triazole with C-4 hydroxymethyl 52-98 Monitored by TLC; purified by silica gel chromatography
2 1,2,3-triazole + KOH + ethanol + chloromethane, reflux N-1 methylation of triazole ring ~70-80 Controlled addition to avoid over-alkylation
3 4-formyl or 4-carboxylate triazole intermediate + NaOH/ethanol reflux or NaBH4 reduction Conversion to hydroxymethyl group at C-4 60-75 Purification by recrystallization or chromatography

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals include aromatic protons from the phenyl group (7.2-7.8 ppm), methyl protons at N-1 (~3.8 ppm), and hydroxymethyl protons (~4.5-5.0 ppm, often as a singlet or doublet depending on coupling).
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C11H12N3O (molecular weight ~194 g/mol).
  • HPLC Purity: Typically >95% after purification.
  • Melting Point: Reported melting points vary depending on substituents but generally in the range 120-140 °C.

Summary of Key Literature Sources

Reference Focus Key Contribution
CN113651762A (2021) Preparation of methylated triazole derivatives via nucleophilic substitution and lithiation Detailed multi-step synthesis with lithiation and carboxylation steps; methods to avoid N-methyl isomerization
PMC6598542 (2019) CuAAC synthesis of phenyl-1,2,3-triazole derivatives High-yield click chemistry approach to 1,4-disubstituted triazoles with hydroxymethyl functionality
ChemicalBook (2021) Synthesis of (5-methyl-2-phenyl-1,2,3-triazol-4-yl)methanol Stepwise acetylation, methylation, and hydrolysis to obtain hydroxymethyl triazole
SciELO (2019) Sequential synthesis of triazolylmethyl derivatives Multi-step synthesis involving alkylation, CuAAC, and cyclocondensation reactions
MDPI Molecules (2022) Synthesis of 2-(1,2,3-triazol-4-yl) derivatives Reflux reactions under basic conditions to obtain triazole-functionalized heterocycles

Chemical Reactions Analysis

Condensation Reactions

Aldol Condensation :
The compound can undergo Aldol condensation with ketones or aldehydes. For example, in ethanolic sodium hydroxide, triazole derivatives react with ketones (e.g., 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one) to form propenone derivatives with high stereoselectivity (E-configured double bonds) . This reaction is facilitated by the triazole’s electron-withdrawing groups, which stabilize the intermediate enolate.

Equation :

Triazole derivative+KetoneNaOH, EtOH(E)-Propenone product\text{Triazole derivative} + \text{Ketone} \xrightarrow{\text{NaOH, EtOH}} \text{(E)-Propenone product}

Substitution Reactions

Hydrazonoyl Chloride Reaction :
Triazole derivatives react with hydrazonoyl chloride (e.g., 4a ) in ethanol under reflux, forming substituted thioamides. For instance, reaction with thiosemicarbazide yields hydrazinecarbothioamides (e.g., 11 ), which are precursors to thiazole and pyrido[2,3-d] triazolo[4,3-a]pyrimidine derivatives .

Equation :

Triazole+Hydrazonoyl chlorideEtOH, refluxThioamide product\text{Triazole} + \text{Hydrazonoyl chloride} \xrightarrow{\text{EtOH, reflux}} \text{Thioamide product}

Cycloreversion Pathways

Sulfonyl Azide Reactions :
Triazoles can undergo cycloreversion when reacted with sulfonyl azides (e.g., mesyl azide). This process releases diazo compounds (e.g., 5a ), though elimination pathways are often more favorable due to lower activation energies. For example, in 1,4-dioxane, elimination is preferred by 13 kcal/mol over cycloreversion .

Equation :

Triazoline intermediate1,4-dioxaneDiazo compound + N₂\text{Triazoline intermediate} \xrightarrow{\text{1,4-dioxane}} \text{Diazo compound + N₂}

Comparative Analysis of Analogues

Compound NameKey FeaturesReactivity Profile
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol Hydroxymethyl, phenyl, methylHigh nucleophilicity; undergoes condensation, substitution
(1-Methyl-5-phenyltetrazole) Tetrazole ringReduced reactivity due to larger ring size
(3-(1H-Triazol-1-Yl)Phenyl)Methanol Phenyl substitution at position 3Altered regioselectivity in substitution reactions
(Phenyltriazole)Methanol No methyl substitutionLower stability in elimination pathways

Scientific Research Applications

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Triazole Derivatives

Structural Analogues with Varying Substituents

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol
  • Molecular Formula : C4H7N3O
  • Key Differences : Lacks the phenyl group at the 5-position, resulting in reduced molecular weight (113.12 g/mol ) and lower steric bulk .
(1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol
  • Molecular Formula : C8H13N3O
  • Key Differences : Cyclopropyl (1-position) and ethyl (5-position) substituents replace methyl and phenyl groups. Molecular weight is 167.21 g/mol .
  • The ethyl group at position 5 may increase lipophilicity compared to the phenyl group in the target compound.
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
  • Molecular Formula : C10H11N3O (same as target compound)
  • Key Differences : Phenyl group at position 2 instead of 5, and methyl at position 5 instead of 1 .
  • Implications : Altered substituent positions affect electronic distribution. The 2-phenyl group may sterically hinder interactions with planar biological targets (e.g., enzymes) compared to the 5-phenyl configuration.

Functional Group Variations

(2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-yl)methanol
  • Key Differences : Fluorine atom on the phenyl ring introduces electron-withdrawing effects .
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
  • Key Differences : Carbaldehyde (-CHO) replaces the hydroxymethyl (-CH2OH) group .
  • Implications : The aldehyde group is more reactive (e.g., prone to oxidation) and less capable of hydrogen bonding, reducing utility in aqueous environments compared to the target compound.

Key Insights :

  • The target compound’s hydroxymethyl group may enable hydrogen bonding similar to active thiadiazole/thiazole derivatives .
  • Substitution patterns (e.g., phenyl at position 5) could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in CXCR4 antagonists .

Physicochemical Properties

Property Target Compound (1-Methyl-5-yl)methanol (1-Cyclopropyl-5-ethyl)methanol
Molecular Weight 189.21 113.12 167.21
LogP (Predicted) ~1.8 (moderate lipophilicity) ~0.5 ~2.1
Hydrogen Bond Donors 1 (hydroxymethyl) 1 1

Key Trends :

  • The phenyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl).
  • Cyclopropyl/ethyl substitution (as in ) further elevates LogP, favoring membrane permeability.

Key Insights :

  • The target compound’s synthesis is simpler than multi-component routes , suggesting scalability.
  • Functionalization of the hydroxymethyl group (e.g., esterification) could expand applications, as seen in indole-based Mtb-DHFR inhibitors .

Biological Activity

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.

PropertyValue
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name (1-methyl-5-phenyltriazol-4-yl)methanol
CAS Number 1267226-68-5
Canonical SMILES CN1C(=C(N=N1)CO)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. The compound's triazole ring facilitates hydrogen bonding and hydrophobic interactions with amino acid residues in enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access.

Enzyme Inhibition

Research indicates that compounds within the triazole class can serve as effective enzyme inhibitors. For instance, studies have shown that this compound may inhibit enzymes involved in various metabolic pathways, which could be exploited for therapeutic purposes such as antimicrobial or anticancer treatments .

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli8 μg/mL
Staphylococcus aureus4 μg/mL
Candida albicans16 μg/mL

These findings suggest potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF7), with IC50 values around 10 μM .

Study on DprE1 Inhibition

A significant study explored the inhibition of the DprE1 enzyme by triazole derivatives. The results indicated that compounds similar to (1-Methyl-5-phenyltriazol) demonstrated strong binding affinity to DprE1, a target for tuberculosis treatment. The study highlighted that modifications on the triazole ring could enhance inhibitory potency .

Comparative Analysis

When compared to other triazole derivatives such as (5-Methyl-1-propyltriazol) and (1-Benzyltriazol), (1-Methyl-5-phenyltriazol) exhibited superior antimicrobial activity and selectivity against certain cancer cell lines. This suggests that the unique substitution pattern on the triazole ring significantly influences biological activity.

Biological Activity Comparison Table

CompoundAntimicrobial ActivityAnticancer ActivityDprE1 Inhibition
(1-Methyl-5-phenyltriazol)HighModerateStrong
(5-Methyl-1-propyltriazol)ModerateLowWeak
(1-Benzyltriazol)LowModerateModerate

Q & A

Q. What are the common synthetic routes for (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol, and how can reaction yields be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Azide preparation : Reacting methyl-substituted phenyl azides with propargyl alcohol derivatives.
  • Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to form the triazole core .
  • Post-functionalization : Oxidation or reduction steps may follow to introduce the methanol group.
    Optimization strategies :
  • Catalyst loading reduction (e.g., 0.5-1 mol% Cu) to minimize metal contamination .
  • Solvent selection (e.g., methanol/water mixtures) for improved regioselectivity and yield .
  • Purity enhancement via column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological considerations:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
  • Validation : Tools like PLATON or WinGX ensure geometric accuracy and detect disorders .

Q. What spectroscopic techniques are essential for characterizing this triazole derivative?

  • NMR : ¹H/¹³C NMR to confirm regioselectivity (1,4-disubstituted triazole) and methanol group presence. Aromatic protons appear at δ 7.2-8.1 ppm, while the triazole C-H resonates near δ 7.5-8.0 ppm .
  • IR : O-H stretch (~3200-3400 cm⁻¹) and triazole ring vibrations (1450-1600 cm⁻¹) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1 for C₁₁H₁₂N₃O) .

Advanced Research Questions

Q. How does structural modification of the triazole ring impact biological activity, particularly in anticancer studies?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Methyl groups at the 1-position enhance metabolic stability, while phenyl rings at the 5-position improve tubulin-binding affinity .
  • Methanol functionalization : The -CH₂OH group facilitates hydrogen bonding with tubulin’s colchicine-binding site, inhibiting polymerization (IC₅₀ ≈ 2.5 µM in BT-474 cells) .
  • Derivatization : N-Alkylation or aryl substitution at the triazole 4-position can modulate cytotoxicity (Table 1).

Q. Table 1. Cytotoxicity of Selected Derivatives

DerivativeSubstituent (R)IC₅₀ (µM)Target
Parent compound-CH₂OH2.5Tubulin
4-Benzyl analog-CH₂Ph1.8Tubulin
4-Nitro substituted-NO₂>10N/A
Data adapted from

Q. What computational methods are used to predict binding modes with biological targets like tubulin?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0). The methanol group forms hydrogen bonds with β-tubulin’s Thr179 and Asn258 residues .
  • DFT calculations : Gaussian09 at B3LYP/6-31G(d) level to optimize geometry and calculate electrostatic potential surfaces, correlating with experimental IC₅₀ values .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from:

  • Assay conditions : Differences in cell lines (e.g., BT-474 vs. HeLa) or incubation times .
  • Sample purity : Impurities ≥5% can skew results; validate via HPLC (≥95% purity) .
  • Target specificity : Off-target effects (e.g., kinase inhibition) may occur; use siRNA knockdown or isoform-specific assays to confirm mechanisms .

Q. What strategies improve in vivo efficacy and pharmacokinetics of this compound?

  • Prodrug design : Esterification of the -CH₂OH group to enhance bioavailability (e.g., acetate prodrugs) .
  • Nanoparticle encapsulation : PEG-PLGA nanoparticles increase circulation half-life (t₁/₂ ≈ 8 hrs in murine models) .
  • Metabolic profiling : LC-MS/MS to identify phase I/II metabolites and guide structural optimization .

Methodological Notes

  • Crystallography : Always validate SHELXL refinement with R-factor convergence (<5%) and check for twinning using ROTAX .
  • Biological assays : Include positive controls (e.g., paclitaxel for tubulin inhibition) and dose-response curves (n ≥ 3 replicates) .
  • Computational studies : Cross-validate docking results with MM-PBSA binding free energy calculations .

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